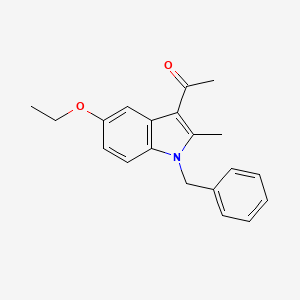
1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone, commonly known as EBK, is a synthetic designer drug that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in recent years due to its euphoric and stimulating effects. EBK is a new psychoactive substance that has emerged in the market and has been used as a recreational drug. The chemical structure of EBK is similar to other cathinones, such as methcathinone and mephedrone, which are known to have stimulant effects.
Wirkmechanismus
The mechanism of action of EBK is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, which leads to increased levels of dopamine, serotonin, and norepinephrine in the brain. This results in the euphoric and stimulating effects of the drug.
Biochemical and Physiological Effects
EBK has been found to have similar effects to other cathinones, such as increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine, serotonin, and norepinephrine in the brain, which results in the euphoric and stimulating effects of the drug.
Vorteile Und Einschränkungen Für Laborexperimente
EBK has advantages and limitations for lab experiments. One advantage is that it is a new psychoactive substance that has not been extensively studied, which provides opportunities for new research. However, the use of EBK in lab experiments is limited due to its potential for abuse and its illegal status in many countries.
Zukünftige Richtungen
There are several future directions for research on EBK. One direction is to study its potential use in treating depression and anxiety disorders. Another direction is to study its effects on the central nervous system in more detail. Additionally, research could be done on the potential for abuse and addiction of EBK. Overall, there is a need for more research on EBK to fully understand its effects and potential uses.
Synthesemethoden
EBK is synthesized from 2-bromo-4'-methoxypropiophenone, which is reacted with ethyl magnesium bromide to form 1-(2-bromo-4'-methoxyphenyl)propan-2-ol. This intermediate is then reacted with sodium hydride and 2-methylindole to form 1-(2-bromo-4'-methoxyphenyl)-2-methyl-1H-indol-3-ol. Finally, this compound is reacted with benzyl chloride to form 1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
EBK has been used as a research chemical to study its effects on the central nervous system. It has been found to have similar effects to other cathinones, such as increased dopamine and serotonin release. EBK has also been studied for its potential use in treating depression and anxiety disorders.
Eigenschaften
IUPAC Name |
1-(1-benzyl-5-ethoxy-2-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-23-17-10-11-19-18(12-17)20(15(3)22)14(2)21(19)13-16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKHXWSTXCUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5648793.png)

![1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5648811.png)


![2-tert-butyl-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5648840.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5648860.png)
![4-{[1-(4-fluorobenzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5648867.png)

![ethyl 1-[(4-bromo-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5648893.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5648894.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]chromane-3-carboxamide](/img/structure/B5648897.png)
